2-Ethyl-4-phenyl-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19968-50-4 |
|---|---|
Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-11-12-10(8-13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
LQHZBBOWHMBQLQ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CS1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=NC(=CS1)C2=CC=CC=C2 |
Synonyms |
2-Ethyl-4-phenylthiazole |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethyl 4 Phenyl 1,3 Thiazole and Its Derivatives
Functionalization and Derivatization Strategies at the 2-Ethyl, 4-Phenyl, and Thiazole (B1198619) Ring Positions
The introduction of specific substituents onto the thiazole ring is most often achieved by selecting appropriately substituted starting materials for a cyclization reaction.
The most direct and common strategy for introducing the 2-ethyl group is through the use of propanethioamide as the thioamide component in a Hantzsch-type synthesis. The thioamide provides the N1, C2, and S atoms of the thiazole ring, and the substituent attached to the thiocarbonyl carbon becomes the substituent at the C2 position of the final product.
Alternatively, functionalization at the C2 position of a pre-formed thiazole ring is a viable strategy. The C2 position of the thiazole ring is the most acidic and can be deprotonated to form a nucleophile for subsequent reactions. However, for introducing a simple alkyl group like ethyl, the precursor-based approach via Hantzsch synthesis is generally more straightforward than post-synthesis modification. d-nb.info Functionalization can also occur via substitution reactions; for example, a 2-chlorothiazole (B1198822) derivative can react with nucleophiles to introduce new groups.
The incorporation of a phenyl group at the C4 position of the thiazole ring is most classically achieved by using an α-haloketone bearing a phenyl group in the Hantzsch synthesis. nih.govmdpi.com Reactants like 2-bromoacetophenone (B140003) or 2-chloroacetophenone (B165298) (phenacyl halides) are common starting materials that provide the C4 and C5 atoms of the thiazole ring, with the phenyl group already attached to what will become C4. bepls.comresearchgate.net
Modern synthetic chemistry offers alternative pathways, such as transition-metal-catalyzed cross-coupling reactions or C-H activation, to functionalize the thiazole core. d-nb.info While substitution is often easiest at the C2 position, targeting the C4 or C5 position is more challenging but possible. d-nb.info For instance, photochemical permutation has been explored as a method to rearrange substituents on the thiazole ring, allowing for the conversion of a 2-phenylthiazole (B155284) into a 4-phenylthiazole. d-nb.info Such strategies could, in principle, be used to synthesize 2-Ethyl-4-phenyl-1,3-thiazole from an isomeric precursor.
Multi-Component Reaction Approaches for Diverse Analogues
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. ijcce.ac.irresearchgate.net These one-pot reactions are particularly valuable for generating libraries of structurally diverse analogs for drug discovery. ijcce.ac.irresearchgate.net
A notable MCR for synthesizing thiazole derivatives involves the reaction of an oxo component, a primary amine, a thiocarboxylic acid, and a specialized isocyanide. researchgate.net This approach offers a versatile alternative to traditional thiazole ring formation methods. Another example is a four-component reaction that utilizes sulfur, ammonia, and oxo compounds to produce 3-thiazolines, which can be modified to yield the desired thiazole core. acs.org Researchers have also developed a one-pot, three-component reaction of arylglyoxals, 1,3-dicarbonyl compounds, and acetylthiourea in ethanol (B145695) to efficiently produce 2-acetamido-4-arylthiazol-5-yl derivatives.
More recently, a one-pot multicomponent synthesis was developed to create novel 2-benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives. ijcce.ac.ir This method involves the in-situ preparation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, which then reacts with thiosemicarbazide (B42300) and various substituted pyrazole-4-carbaldehydes. ijcce.ac.ir This approach is noted for its environmental benefits, speed, and high atom economy. ijcce.ac.ir
| Reactants | Catalyst/Solvent | Product Type | Yield | Reference |
| Oxo components, primary amines, thiocarboxylic acids, isocyanide | Not specified | 2,4-disubstituted thiazoles | Not specified | researchgate.net |
| Arylglyoxals, 1,3-dicarbonyls, thioamides | Microwave/H2O | Trisubstituted thiazoles | Good to very good | bepls.com |
| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, pyrazole-4-carbaldehydes | Ortho-phosphoric acid/acetonitrile | Thiazole-pyrazole hybrids | Not specified | ijcce.ac.ir |
| Phenylglyoxal, lawsone, thiobenzamide | Acetic acid | Lawsone–1,3-thiazole hybrid | 90% | acs.org |
Palladium-Catalyzed Coupling Reactions in Thiazole Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with high precision. cdnsciencepub.comarkat-usa.org These reactions are instrumental in the synthesis and functionalization of the this compound scaffold.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. cdnsciencepub.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. cdnsciencepub.com For instance, the synthesis of 4-substituted-2-[4-(adamant-1-yl)phenyl]thiazoles has been achieved through a Suzuki-Miyaura coupling between a boronic acid derivative and a 2-thiazole bromide. nih.gov This methodology has also been employed to couple 4-bromo-2-(2-oxazolyl)thiazole with arylboronic acids to create complex heterocyclic systems. arkat-usa.org
Direct arylation is another important palladium-catalyzed reaction that forms a carbon-carbon bond between two C-H bonds, offering a more atom-economical approach than traditional cross-coupling methods. For example, the palladium-catalyzed direct arylation of 2,5-dibromothiophene (B18171) with 2-ethyl-4-methylthiazole (B98465) has been reported to produce diheteroarylated thiophenes in good yields. researchgate.net
| Coupling Partners | Catalyst System | Reaction Type | Product | Reference |
| (3-adamant-1-yl)-(4-fluorophenyl)boronic acid and 2-thiazole bromide | Palladium catalyst | Suzuki-Miyaura | 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles | nih.gov |
| 4-bromo-2-(2-oxazolyl)thiazole and 4-methoxyphenylboronic acid | Pd(0), K2CO3 | Suzuki-Miyaura | 2-(2-oxazolyl)-4-(4-methoxyphenyl)thiazole | arkat-usa.org |
| 2,5-dibromothiophene and 2-ethyl-4-methylthiazole | Pd(OAc)2, KOAc | Direct Arylation | 2,5-bis(2-ethyl-4-methylthiazol-5-yl)thiophene | researchgate.net |
Post-Synthetic Modifications and Substitutions
Post-synthetic modifications are crucial for introducing functional diversity into the this compound core, allowing for the fine-tuning of its chemical and biological properties. These modifications can include oxidation, reduction, and various electrophilic and nucleophilic substitution reactions.
The thiazole ring itself is susceptible to various transformations. For instance, the amino group on a thiazole ring can undergo nucleophilic attack, leading to the formation of new amide or ester derivatives. smolecule.com The carbonyl groups that may be present on substituents can be reduced to alcohols using reducing agents like lithium aluminum hydride. nih.govsmolecule.com
Furthermore, the synthesis of novel thiazole-based 1,2,3-triazole derivatives has been achieved through a click chemistry approach. ajgreenchem.com This involves the 1,3-dipolar cycloaddition reaction of an alkyne-functionalized thiazole with an azide, demonstrating a powerful method for linking different heterocyclic scaffolds. ajgreenchem.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. bepls.com These principles are increasingly being applied to the synthesis of thiazole derivatives.
One key aspect of green chemistry is the use of environmentally friendly solvents, such as water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. bepls.com For example, a catalyst-free multicomponent domino reaction for synthesizing trisubstituted thiazoles has been developed using water as a solvent under microwave irradiation. bepls.com Another green approach involves the use of reusable catalysts. Silica-supported tungstosilisic acid has been employed as a recyclable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. bepls.com
Microwave-assisted synthesis and ultrasound-mediated techniques are also considered green methods as they often lead to shorter reaction times, higher yields, and reduced energy consumption. dergipark.org.trsemanticscholar.org The synthesis of 2-imino-1,3-thiazolidin-4-ones has been efficiently achieved under ultrasonic conditions. dergipark.org.tr
| Green Chemistry Approach | Reactants/Catalyst | Conditions | Product | Reference |
| Water as solvent, catalyst-free | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Microwave irradiation | Trisubstituted thiazoles | bepls.com |
| Reusable catalyst | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes / Silica supported tungstosilisic acid | Heating or ultrasonic irradiation | Hantzsch thiazole derivatives | bepls.com |
| Ultrasound-mediated | Not specified | Ultrasonic conditions | 2-imino-1,3-thiazolidin-4-ones | dergipark.org.tr |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the compound's framework.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum of 2-Ethyl-4-phenyl-1,3-thiazole would exhibit characteristic signals corresponding to its distinct proton environments. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling. The lone proton on the thiazole (B1198619) ring (H-5) is expected to appear as a singlet in the aromatic region. The protons of the phenyl group will produce signals in the aromatic region, with their multiplicity depending on the substitution pattern.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl -CH₃ | ~1.4 | Triplet (t) |
| Ethyl -CH₂ | ~3.0 | Quartet (q) |
| Thiazole H-5 | ~7.3 | Singlet (s) |
| Phenyl Ar-H | ~7.3-8.0 | Multiplet (m) |
¹³C-NMR Spectroscopy
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the ethyl carbons, the three carbons of the thiazole ring, and the carbons of the phenyl ring. The chemical shifts are influenced by the electronegativity of adjacent atoms (sulfur and nitrogen) and the aromatic system. Based on data from similar structures like 2-methyl-4-phenylthiazole (B155899) and other 4-phenyl-thiazole derivatives, the approximate chemical shifts can be predicted. rsc.orgmdpi.com For example, the C-2 carbon of the thiazole ring is expected to be the most downfield-shifted carbon within the heterocycle due to its position between the nitrogen and sulfur atoms. rsc.org
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl -C H₃ | ~14-15 |
| Ethyl -C H₂ | ~25-30 |
| Thiazole C-5 | ~112-116 |
| Phenyl C (para) | ~126-127 |
| Phenyl C (ortho) | ~128-129 |
| Phenyl C (meta) | ~129-130 |
| Phenyl C (ipso) | ~134-135 |
| Thiazole C-4 | ~155-157 |
| Thiazole C-2 | ~168-171 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (ESI-MS, LC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
Electrospray Ionization (ESI-MS)
Using a soft ionization technique like ESI-MS, this compound (Molecular Formula: C₁₁H₁₁NS, Molecular Weight: 189.28 g/mol ) would primarily show a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 190. This confirms the molecular weight of the compound. rsc.org
LC-MS/MS Fragmentation
Tandem mass spectrometry (LC-MS/MS) provides further structural information by inducing fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways include the loss of the ethyl group and cleavages within the thiazole and phenyl rings. smolecule.com Common fragments would include the tropylium (B1234903) ion from the phenyl group and various cleavages of the heterocyclic ring.
Table 3: Predicted ESI-MS Fragmentation for this compound
| m/z | Ion | Description |
| ~190 | [M+H]⁺ | Protonated Molecular Ion |
| ~162 | [M-C₂H₄+H]⁺ | Loss of ethene |
| ~161 | [M-C₂H₅]⁺ | Loss of ethyl radical |
| ~91 | [C₇H₇]⁺ | Tropylium ion (from phenyl group) |
Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its aromatic and heterocyclic rings, as well as its alkyl substituent. Key absorptions include C-H stretches for both aromatic and aliphatic protons, and C=C and C=N stretches within the rings. helsinki.fimdpi.com The presence of a sharp signal around 3100 cm⁻¹ is characteristic of the C5-H stretching vibration of the thiazole ring. mdpi.com
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| Aromatic C-H Stretch | ~3100-3000 | Phenyl and Thiazole C-H |
| Aliphatic C-H Stretch | ~2980-2850 | Ethyl group C-H |
| C=N Stretch | ~1620-1600 | Thiazole ring vibration. helsinki.fi |
| Aromatic C=C Stretch | ~1600-1450 | Phenyl ring vibrations. helsinki.fi |
| C-S-C Vibration | ~850-700 | Thiazole ring vibration. ptfarm.pl |
Elemental Analysis for Empirical Formula Validation
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to validate the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound (C₁₁H₁₁NS), the theoretical elemental composition must match the experimental values, typically within a ±0.4% margin, to confirm its purity and elemental makeup. mdpi.commdpi.com
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Theoretical % |
| Carbon | C | 12.011 | 69.80% |
| Hydrogen | H | 1.008 | 5.86% |
| Nitrogen | N | 14.007 | 7.40% |
| Sulfur | S | 32.06 | 16.94% |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal, including bond lengths, bond angles, and absolute stereochemistry. While a specific crystal structure for this compound was not found in the surveyed literature, data from closely related compounds offer significant insights.
Studies on derivatives such as Ethyl 4-phenyl-2-(N-pyrrolyl)-1,3-thiazole-5-carboxylate and 4-phenyl-thiazol-3-ium bromide salts have been conducted. helsinki.fiiucr.org These analyses consistently show that the 1,3-thiazole ring itself is essentially planar. helsinki.fi The phenyl ring at the C-4 position is typically twisted out of the plane of the thiazole ring, with reported dihedral angles varying depending on the other substituents and crystal packing forces. iucr.org For example, in one derivative, the dihedral angle between the thiazole and phenyl rings was found to be 45.8°. iucr.org This twisted conformation is a common structural feature in 4-phenyl-thiazole systems.
Computational and Theoretical Investigations of 2 Ethyl 4 Phenyl 1,3 Thiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
No dedicated studies reporting quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock methods, specifically for 2-Ethyl-4-phenyl-1,3-thiazole were identified. Consequently, detailed information regarding its electronic structure, molecular orbital energies (e.g., HOMO-LUMO gap), electrostatic potential maps, and other quantum chemical descriptors is not available.
Molecular Docking Studies for Ligand-Target Interactions
Specific molecular docking studies for this compound are not described in the accessible literature. Therefore, information pertaining to its potential interactions with macromolecular targets is unavailable.
Identification and Prediction of Macromolecular Binding Sites
Without molecular docking studies, the potential macromolecular binding sites for this compound have not been identified or predicted.
Analysis of Binding Interaction Energies (ΔG) and Inhibition Constants (Ki)
There are no reported binding interaction energies (ΔG) or inhibition constants (Ki) for this compound resulting from molecular docking simulations.
Characterization of Molecular Interactions (Hydrogen Bonding, π-π Stacking, π-Sulfur Interactions)
A detailed characterization of the molecular interactions, such as hydrogen bonding, π-π stacking, or π-sulfur interactions, between this compound and any biological target has not been published.
Molecular Dynamics Simulations for Conformational Analysis and Stability
No literature was found detailing molecular dynamics simulations performed on this compound. As a result, there is no available data on its conformational analysis, dynamic stability, or the flexibility of its structure over time in a simulated biological environment.
Structure-Based Design and In Silico Screening Methodologies
There is no evidence of this compound being utilized as a lead compound or scaffold in published structure-based drug design or in silico screening campaigns. Methodologies and findings from such computational approaches are therefore not available for this specific compound.
Solvatochromism Studies and Environmental Effects on Electronic Properties
Theoretical investigations, typically employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to calculate the electronic transition energies of thiazole (B1198619) derivatives in various solvent environments. These calculations can predict the shifts in absorption and emission maxima as a function of solvent polarity.
A key parameter often explored in these studies is the change in the dipole moment of the molecule upon excitation from the ground state (μ_g) to the excited state (μ_e). An increase in the dipole moment upon excitation generally leads to a more pronounced red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases. This is because a more polar solvent will better stabilize the more polar excited state.
The Lippert-Mataga equation is a fundamental model used to correlate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent polarity function, which takes into account both the dielectric constant (ε) and the refractive index (n) of the solvent.
Lippert-Mataga Equation:
νabs - νem = [ 2(μe - μg)2 / (hca3) ] * [ (ε - 1)/(2ε + 1) - (n2 - 1)/(2n2 + 1) ] + constant
Where:
νabs and νem are the wavenumbers of absorption and emission maxima, respectively.
h is Planck's constant.
c is the speed of light.
a is the Onsager cavity radius of the solute.
Computational modeling allows for the calculation of the ground and excited state dipole moments, which can then be used to predict the slope of the Lippert-Mataga plot. For this compound, it is anticipated that the presence of the electron-donating ethyl group at the 2-position and the phenyl group at the 4-position would result in a significant change in dipole moment upon excitation, leading to observable solvatochromic shifts.
Table 1: Predicted Solvatochromic Behavior of this compound in Various Solvents (Hypothetical Data Based on Analogous Compounds)
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Predicted Absorption Max (nm) | Predicted Emission Max (nm) | Predicted Stokes Shift (cm⁻¹) |
| Hexane | 1.88 | 1.375 | 310 | 380 | 5800 |
| Toluene | 2.38 | 1.496 | 312 | 395 | 6500 |
| Dichloromethane | 8.93 | 1.424 | 315 | 410 | 7500 |
| Acetone | 20.7 | 1.359 | 318 | 425 | 8300 |
| Acetonitrile | 37.5 | 1.344 | 320 | 435 | 8900 |
| Methanol | 32.7 | 1.329 | 322 | 445 | 9500 |
Note: The data in this table is hypothetical and intended to be illustrative of the expected trends for this compound based on the behavior of similar thiazole derivatives. Actual experimental values may differ.
Elucidation of Reaction Mechanisms via Computational Modeling
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings. It typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, the likely precursors would be a 1-phenyl-2-haloethanone (e.g., 2-bromo-1-phenylethanone) and propanethioamide.
Computational modeling, particularly using DFT, has been instrumental in elucidating the intricate mechanistic details of the Hantzsch synthesis. These studies can map out the potential energy surface of the reaction, identifying key intermediates, transition states, and the activation energies associated with each step.
The generally accepted mechanism for the Hantzsch synthesis involves several key steps:
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone.
Cyclization: An intramolecular cyclization occurs through the attack of the thioamide's nitrogen atom on the carbonyl carbon.
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.
Computational studies can provide valuable quantitative data on the energetics of these steps. For instance, the activation barriers for the initial nucleophilic attack and the subsequent cyclization can be calculated to determine the rate-determining step of the reaction.
Table 2: Calculated Energy Profile for the Hantzsch Synthesis of a 2-Alkyl-4-phenyl-1,3-thiazole (Illustrative DFT Data)
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Reactants | Propanethioamide + 2-Bromo-1-phenylethanone | 0.0 |
| Transition State 1 | S-alkylation | +15.2 |
| Intermediate 1 | Thioimidate hydrobromide | -5.7 |
| Transition State 2 | Cyclization | +21.5 |
| Intermediate 2 | 4-hydroxy-4,5-dihydrothiazole derivative | -12.3 |
| Transition State 3 | Dehydration | +25.8 |
| Products | This compound + H₂O + HBr | -30.1 |
Note: This data is illustrative and based on typical values obtained from DFT calculations for Hantzsch thiazole syntheses. The exact energy values would need to be calculated specifically for the reaction forming this compound.
These computational investigations not only confirm the proposed reaction pathway but can also explore alternative mechanisms and predict the regioselectivity of the reaction when unsymmetrical reactants are used. Furthermore, the influence of catalysts and solvent effects on the reaction mechanism and kinetics can be modeled, providing a comprehensive understanding that is often difficult to achieve through experimental means alone.
Applications in Materials Science and Emerging Technologies
Utilization of 2-Ethyl-4-phenyl-1,3-thiazole in Organic Electronic Materials
Thiazole (B1198619) derivatives are integral to the design of organic electronic materials due to their inherent properties. researchgate.net The thiazole core can act as a fluorophore and is found in natural luminescent compounds like luciferin. chim.it This heterocyclic system is a key component in developing materials for various optoelectronic devices. acs.orgresearchgate.net The ability to attach a wide variety of substituents to the three carbon atoms of the 1,3-thiazole ring allows for precise tuning of its electronic and photophysical properties. chim.it
The thiazole ring is a significant chromophore, and its derivatives are widely used in the synthesis of fluorescent dyes. researchgate.netchim.it The combination of the thiazole heterocycle with other aromatic systems, such as a phenyl group, through an azo linker (–N=N–) is a common strategy for creating dyes with potential industrial applications, including laser dyes and components for OLEDs. mdpi.com Azo dyes containing thiazole are a major class of synthetic dyes. mdpi.com For instance, hetaryl-azophenol dyes incorporating a thiazole group have been applied to polyester (B1180765) fabrics, yielding red-orange shades with excellent fastness properties. journalijar.com The electronic properties of these dyes can be modulated by introducing different substituents. For example, coupling 2-amino-4-phenylthiazole (B127512) with diazonium salts of various anilines produces a range of azo dyes. journalijar.com
Research has explored the synthesis of various azo dyes based on the 2-amino-4-phenyl-1,3-thiazole structure, highlighting its versatility as a core for chromophore development.
Table 1: Examples of Thiazole-Based Azo Dyes
| Base Compound | Coupling Agent | Resulting Dye Class | Reference |
|---|---|---|---|
| 2-Amino-4-phenylthiazole | Diazonium salt of 4-methylaniline | 2-Amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole | journalijar.com |
| 2-Amino-5-aryl-1,3,4-thiadiazoles | Aniline, N,N-dimethylaniline, Phenol | 2-Arylazo-5-aryl-1,3,4-thiadiazoles | mdpi.com |
The photophysical properties of thiazole derivatives are highly dependent on their substitution patterns. The 4-hydroxythiazole class, in particular, is known to act as a fluorophore. beilstein-journals.org The introduction of substituents allows for significant manipulation of UV-vis excitation and emission wavelengths. beilstein-journals.org For example, a series of donor-acceptor aryl alkynyl substituted thiazole derivatives exhibited moderately strong emission between 474 and 538 nm with fluorescence quantum yields (ΦF) of 0.35–0.39. rsc.org
Studies on related 4-hydroxythiazole compounds show that the presence of certain groups can substantially enhance fluorescence. The introduction of a 2'-hydroxy group into a 2-aryl-4-hydroxy-5-phenyl-1,3-thiazole structure was found to increase fluorescence quantum yields by 2-4 times, reaching up to 0.93 in dioxane, likely due to the formation of an intramolecular hydrogen bond. researchgate.net Boron complexes based on the 1,3-thiazole scaffold have also been synthesized, showing intense fluorescence in solutions. acs.org A complex with an unsubstituted thiazole unit demonstrated a very high fluorescence quantum yield of 94% in the solid state. acs.org
Table 2: Photophysical Data of Selected Thiazole Derivatives
| Compound Type | Emission Range (nm) | Quantum Yield (ΦF) | Stokes' Shift (eV) | Reference |
|---|---|---|---|---|
| Donor aryl alkynyl substituted thiazoles | 474 - 538 | 0.35 - 0.39 | 0.54 - 0.79 | rsc.org |
| Smaller aryl-substituted thiazoles | 470 - 529 | 0.45 - 0.76 | 0.59 - 0.65 | rsc.org |
| 2-Aryl-4-hydroxy-5-(2'-hydroxyphenyl)-1,3-thiazoles | Not specified | up to 0.93 | Not specified | researchgate.net |
Thiazole-containing compounds are promising candidates for use in optoelectronic devices like organic light-emitting diodes (OLEDs). acs.org Their utility stems from their electronic properties, which can be tailored for functions such as light emission or charge transport. chemimpex.com Donor-π-acceptor systems incorporating thiazole derivatives have been investigated for their potential in dye-sensitized solar cells (DSSCs). rsc.org Furthermore, thiazolo[5,4-d]thiazole-based emitters have been successfully used in both single and tandem OLEDs, producing colors from true blue to sky-blue with good performance. unimi.it The high thermal stability of these materials, with decomposition temperatures often exceeding 400°C, makes them suitable for the vacuum-processing methods used in OLED fabrication. unimi.it
Integration into Polymer Science and Advanced Coatings
The thiazole moiety can be incorporated into polymer structures to create advanced materials with specific functionalities. evitachem.com For instance, a polymer known as PNNT, which contains a thiazole unit, was synthesized and found to possess good electron mobility, making it a potential acceptor material in organic solar cells. chim.it Thiazole derivatives are also used in the synthesis of liquid crystals, which have applications in products like sunscreens. researchgate.net Bio-based self-healing thin film coatings have been developed using polymers that could potentially incorporate functional units like thiazoles. uni-jena.de
Contributions to Nanotechnology and Supramolecular Assemblies
Thiazole derivatives have been shown to participate in self-assembly processes, forming ordered supramolecular structures. For example, a 5-phenyl-(2-pyridin-2-yl)-1,3-thiazol-4-ol derivative with flexible alkyl chains was observed to self-assemble into a columnar superstructure that exhibited strong fluorescence. chim.it The ability to form such organized assemblies is crucial for developing materials in nanotechnology. Additionally, thiazole-based ligands are used in the synthesis of metal-organic frameworks and other complex structures. The formation of net-type structures through hydrogen bonds and π–π interactions has been observed in the crystal packing of certain thiazole-based boron complexes. acs.org
Exploration in Catalysis and Sensing Technologies
The thiazole ring is a valuable component in the design of catalysts and sensors. Thiazolium ions, derived from thiazoles, are effective catalysts for the formation of carbon-carbon bonds. researchgate.net Thiazoline derivatives, a related class of compounds, serve as important ligands in transition metal-catalyzed reactions, including asymmetric catalysis. rsc.org
In sensing applications, thiazole derivatives can act as selective fluorescent probes. A 2-(2-Hydroxyphenyl)-4,5-Dihydro-1,3-thiazole-4-carboxylic acid derivative was shown to form stable complexes with aluminum ions (Al³⁺), resulting in strong fluorescence upon binding, indicating its potential for selective aluminum detection. evitachem.com The inherent fluorescence of the thiazole core and its sensitivity to the chemical environment make it an excellent platform for developing chemosensors for various ions and molecules. chim.it
Mechanistic Studies and Structure Activity Relationship Sar Derivations
Exploration of Molecular Interaction Mechanisms with Biological Macromolecules (General Principles)
The biological activity of thiazole (B1198619) derivatives is fundamentally linked to their ability to interact with macromolecules such as enzymes and receptors. These interactions are primarily non-covalent and include hydrophobic interactions, hydrogen bonding, and van der Waals forces. mdpi.combiointerfaceresearch.com The planar, aromatic nature of the thiazole and phenyl rings allows for significant hydrophobic contact with nonpolar regions within the binding sites of proteins. mdpi.com
Molecular docking studies have provided insights into these interactions. For instance, in the context of antifungal activity, 4-phenyl-1,3-thiazole derivatives have been shown to target lanosterol (B1674476) C14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. mdpi.commdpi.com The binding within the active site is often stabilized by hydrophobic interactions between the phenyl group of the thiazole derivative and nonpolar amino acid residues. Furthermore, the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, forming crucial connections with amino acid residues like tyrosine and serine, which further anchors the molecule within the target site. nih.gov
In other contexts, such as the modulation of P-glycoprotein (P-gp), thiazole-based peptidomimetics have demonstrated that both stimulatory and inhibitory activities are possible. nih.gov The specific nature of the interaction is highly dependent on the substituents attached to the thiazole core. For example, studies on a series of P-gp modulators revealed that seemingly minor chemical changes could flip the activity from stimulation to inhibition, highlighting the stringent structural requirements for binding within the P-gp substrate-binding pocket. nih.gov The interactions primarily involve hydrophobic contacts, with some hydrogen bonding contributing to the binding affinity. mdpi.com
Rational Design Principles for Modulating Compound Functionality
Rational design involves the strategic modification of a lead compound to enhance its desired biological activity and pharmacokinetic properties. For derivatives of 2-Ethyl-4-phenyl-1,3-thiazole, several principles have been established through systematic SAR studies.
A key strategy involves the modification of substituents at the C2 and C4 positions of the thiazole ring. mdpi.commdpi.com Research has shown that introducing a hydrazone linkage at the C2 position can significantly improve the biological activity of 4-phenyl-1,3-thiazole derivatives. mdpi.commdpi.comnih.gov This modification, often coupled with an additional aromatic ring, has been shown to enhance the affinity for target enzymes like fungal lanosterol C14α-demethylase. mdpi.comnih.gov This enhancement is attributed to the potential for additional hydrogen bonding and hydrophobic interactions.
The substitution pattern on the phenyl ring at the C4 position is another critical factor. The addition of electron-donating groups, such as a methyl group, or lipophilic, para-positioned substituents has been correlated with increased activity in various studies. mdpi.commdpi.com For example, in a series of anti-Candida agents, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent on the C4-phenyl ring were the most potent compounds. mdpi.com Structure-activity relationship analyses have revealed that even the placement of substituents on the phenyl ring (e.g., m,p-dimethyl substitution) can be crucial for cytotoxic activity. mdpi.com These findings underscore the importance of tuning the electronic and steric properties of the molecule to optimize its interaction with the biological target. mdpi.com
Pharmacokinetic Profiling and Protein-Drug Binding Interactions (e.g., Bovine Serum Albumin Studies)
The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its interaction with plasma proteins. nih.gov Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are major transport proteins in the bloodstream that bind to a wide variety of drug molecules, affecting their bioavailability and distribution. biointerfaceresearch.comnih.gov
The interaction between thiazole derivatives and BSA has been investigated using spectroscopic techniques, particularly fluorescence quenching. mdpi.commdpi.com Serum albumin contains tryptophan residues that fluoresce; the binding of a small molecule can quench this fluorescence, and the extent of quenching can be used to determine binding affinity. Studies on biologically active 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have shown that they can effectively bind to BSA, suggesting they have the potential to be efficiently transported in the bloodstream to reach their target sites. mdpi.com The quenching mechanism is often found to be static, indicating the formation of a stable ground-state complex between the thiazole derivative and BSA. biointerfaceresearch.com
Molecular docking studies complement these experimental findings by predicting the specific binding site and interactions. For a related compound, 4-ethyl phenyl sulfate, docking studies revealed a binding score of -5.28 kcal/mol with BSA, with the interaction stabilized by bonds with amino acid residues in the protein's binding pocket. nih.gov For a series of anti-Candida thiazole derivatives, the binding interaction energy with lanosterol-C14α-demethylase was calculated, providing a theoretical basis for their inhibitory potential. mdpi.com
| Compound | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, nM) |
|---|---|---|
| 7a (2-hydrazinyl-4-(4-chlorophenyl)-1,3-thiazole derivative) | -9.81 | 189.37 |
| 7b (2-hydrazinyl-4-(4-bromophenyl)-1,3-thiazole derivative) | -9.80 | 195.03 |
| 7c (2-hydrazinyl-4-(4-iodophenyl)-1,3-thiazole derivative) | -9.75 | 220.35 |
| 7d (2-hydrazinyl-4-(naphthalen-2-yl)-1,3-thiazole derivative) | -10.32 | 77.11 |
| Fluconazole (Reference Drug) | -8.61 | 1280.00 |
Ligand Efficiency and Lipophilicity Considerations in Derivative Design
In modern drug design, potency alone is not sufficient; properties like ligand efficiency (LE) and lipophilicity are critical for developing successful drug candidates. LE is a measure of the binding energy per non-hydrogen atom, providing an assessment of how efficiently a molecule binds to its target. Lipophilicity, often expressed as logP, influences a compound's solubility, permeability across membranes, and metabolic stability.
For thiazole derivatives, these parameters are carefully considered during the design process. The lipophilicity of 4-phenyl-1,3-thiazole analogs can be fine-tuned by altering the substituents on the phenyl ring. nih.gov A study on 4-phenyl-1,3-thiazol-2-amines systematically varied the 4-phenyl ring substituent to modulate the lipophilicity of the system, measured as CLogP. nih.gov
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is a common tool used to predict the drug-likeness of newly synthesized compounds. mdpi.comnih.gov Key physicochemical properties evaluated include molecular weight (MW), the number of hydrogen bond acceptors (HBA) and donors (HBD), and the calculated logarithm of the partition coefficient (logP). mdpi.com These parameters, often assessed in the context of frameworks like Lipinski's Rule of Five, help guide the selection of derivatives with a higher probability of oral bioavailability and favorable pharmacokinetic profiles. mdpi.com For example, in the development of anti-Candida thiazole derivatives, properties such as the topological polar surface area (tPSA) and the number of rotatable bonds were also analyzed to filter for compounds with better oral bioavailability prospects. mdpi.com
| Compound | R-group on Phenyl Ring | CLogP | Molar Refractivity (MR) |
|---|---|---|---|
| 01 | H | 2.61 | 50.20 |
| 02 | 4-CH₃ | 3.07 | 54.82 |
| 03 | 4-F | 2.62 | 50.05 |
| 04 | 3,4-di-Cl | 3.62 | 59.08 |
| 05 | 4-Br | 3.40 | 55.10 |
| 06 | 4-CF₃ | 3.49 | 52.74 |
| 07 | 4-OH | 2.06 | 52.12 |
| 08 | 4-OCH₃ | 2.53 | 56.35 |
In-depth Article on this compound Cannot Be Generated Due to Lack of Specific Scientific Data
After a comprehensive and multi-faceted search of scientific databases and publicly available information, it has been determined that there is a significant lack of specific research data for the chemical compound "this compound." Consequently, a thorough, informative, and scientifically accurate article focusing solely on this compound, as per the user's detailed outline, cannot be generated at this time.
The available literature focuses extensively on the broader class of "thiazole derivatives" or "2,4-disubstituted thiazoles." While this body of research highlights the general potential of the thiazole scaffold in various scientific fields, it does not provide the specific details necessary to construct an article that adheres to the user's strict instructions of focusing solely on this compound.
To maintain the requested standards of scientific accuracy and to strictly follow the provided outline without introducing information that is not explicitly about this compound, the generation of the requested article is not possible. Extrapolating from the general class of thiazoles to this specific, un-researched compound would not be scientifically valid and would violate the core instructions of the request.
Therefore, no content for the requested sections on Future Research Directions and Potential Impact for this compound can be provided. This includes the subsections on:
Future Research Directions and Potential Impact
Broader Implications in Chemical Discovery and Design Paradigms
Additionally, a data table of mentioned compound names cannot be created as no specific research literature mentioning related compounds in the context of 2-Ethyl-4-phenyl-1,3-thiazole was found.
Q & A
Q. How can researchers optimize the synthesis of 2-ethyl-4-phenyl-1,3-thiazole derivatives to improve yield and purity?
- Methodological Answer : Optimization involves selecting solvent systems (e.g., DMSO for reflux) and catalysts (e.g., Bleaching Earth Clay in PEG-400) to enhance reaction efficiency. Reaction duration (e.g., 12–18 hours) and post-synthesis purification (e.g., recrystallization with water-ethanol mixtures) are critical. Monitoring via TLC ensures reaction completion, and adjusting substituents (e.g., halogen groups) can mitigate steric hindrance .
Q. What spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : Use a combination of IR spectroscopy to identify functional groups (e.g., C=S stretch at ~680 cm⁻¹) and ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and thiazole ring signals. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (via SHELX refinement) provides absolute stereochemical data .
Q. How can solubility and stability of this compound be evaluated for biological assays?
- Methodological Answer : Solubility is tested in DMSO/PBS mixtures via UV-Vis spectroscopy. Stability studies involve HPLC analysis under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Accelerated degradation (e.g., under UV light) identifies photolabile moieties .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound derivatives?
- Methodological Answer : SAR studies require synthesizing analogs with substituents like -Cl, -F, or -Br at the phenyl ring. Biological assays (e.g., IC₅₀ determination for anti-inflammatory activity) are paired with docking simulations (AutoDock Vina) to map interactions with targets like COX-2. Meta-analysis of bioactivity data (e.g., from ChEMBL) identifies pharmacophoric motifs .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound polymorphs?
Q. How can computational methods predict ADMET properties of novel this compound analogs?
Q. What experimental approaches validate the formation of reactive intermediates in this compound synthesis?
- Methodological Answer : In situ FTIR monitors intermediates like thioureas or hydrazones. Trapping agents (e.g., TEMPO) isolate radicals, characterized via ESR. LC-MS/MS identifies transient species under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
